6-methyl-2-methylsulfanyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine;hydrochloride
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Overview
Description
6-methyl-2-methylsulfanyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine;hydrochloride is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are widely used in medicinal chemistry due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-methylsulfanyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine typically involves multiple steps, starting from acyclic starting materials. The process includes ring closure, aromatization, S-methylation, and oxidation to methylsulfonyl compounds . The reaction conditions often involve the use of solvents like dichloromethane (CH₂Cl₂) and reagents such as 3-chloroperoxybenzoic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-methylsulfanyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions where the methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: 3-chloroperoxybenzoic acid for oxidation reactions.
Solvents: Dichloromethane (CH₂Cl₂) for various reaction steps.
Major Products
The major products formed from these reactions include methylsulfonyl derivatives and other substituted pyrimidines .
Scientific Research Applications
6-methyl-2-methylsulfanyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: Used in the development of antitrypanosomal and antiplasmodial agents.
Biological Studies: Investigated for its cytotoxic properties against various cell lines.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action for 6-methyl-2-methylsulfanyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in antitrypanosomal activity, it may inhibit key enzymes or pathways essential for the survival of the Trypanosoma species . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine derivatives: These compounds share a similar pyrimidine core and have been studied for their antitrypanosomal and antiplasmodial activities.
Pyridin-2-amine derivatives: These compounds have similar structural features and are used in various chemical and biological applications.
Uniqueness
6-methyl-2-methylsulfanyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a pyrimidine core with a pyridin-3-ylmethyl group and a methylsulfanyl substituent makes it a versatile compound for various research applications.
Properties
IUPAC Name |
6-methyl-2-methylsulfanyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S.ClH/c1-9-6-11(16-12(15-9)17-2)14-8-10-4-3-5-13-7-10;/h3-7H,8H2,1-2H3,(H,14,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUMQPJRIAERKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)NCC2=CN=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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